Cas no 90254-22-1 (4-(4-Nitrophenyl)thiomorpholine)

4-(4-Nitrophenyl)thiomorpholine 化学的及び物理的性質
名前と識別子
-
- 4-(4-Nitrophenyl)thiomorpholine
- Thiomorpholine, 4-(4-nitrophenyl)-
- 4-(p-nitrophenyl)-tetrahydro-4H-1,4-thiazine
- DTXSID50389539
- SMR000280964
- MFCD01604442
- HMS2662E11
- CL-350309
- IRHIMRCEUXJBGP-UHFFFAOYSA-N
- Oprea1_226386
- 4-(4-Nitro-phenyl)thiomorpholine
- SR-01000320826
- MLS000711197
- SCHEMBL1645567
- 4-(4-Nitro-phenyl)-thiomorpholine
- AKOS000600345
- CHEMBL1444428
- SR-01000320826-1
- BS-33086
- 4(4-nitro-phenyl)-thiomorpholine
- A917150
- 90254-22-1
- 4-(p-nitrophenyl)-tetrahydro-4-H-1,4-thiazine
-
- MDL: MFCD01604442
- インチ: InChI=1S/C10H12N2O2S/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
- InChIKey: IRHIMRCEUXJBGP-UHFFFAOYSA-N
- SMILES: O=[N+](C1=CC=C(N2CCSCC2)C=C1)[O-]
計算された属性
- 精确分子量: 224.06200
- 同位素质量: 224.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.4Ų
- XLogP3: 2.3
じっけんとくせい
- PSA: 74.36000
- LogP: 2.73620
4-(4-Nitrophenyl)thiomorpholine Security Information
- 储存条件:Sealed in dry,2-8°C
4-(4-Nitrophenyl)thiomorpholine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(4-Nitrophenyl)thiomorpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N926590-50mg |
4-(4-Nitrophenyl)thiomorpholine |
90254-22-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM163268-10g |
4-(4-nitrophenyl)thiomorpholine |
90254-22-1 | 95% | 10g |
$439 | 2021-08-05 | |
abcr | AB335456-5 g |
4-(4-Nitrophenyl)thiomorpholine; 97% |
90254-22-1 | 5 g |
€484.00 | 2023-07-19 | ||
Fluorochem | 217216-25g |
4-(4-Nitrophenyl)thiomorpholine |
90254-22-1 | 95% | 25g |
£1225.00 | 2022-03-01 | |
Chemenu | CM163268-5g |
4-(4-nitrophenyl)thiomorpholine |
90254-22-1 | 95% | 5g |
$305 | 2024-07-20 | |
Fluorochem | 217216-5g |
4-(4-Nitrophenyl)thiomorpholine |
90254-22-1 | 95% | 5g |
£325.00 | 2022-03-01 | |
A2B Chem LLC | AI60412-25g |
4-(4-Nitrophenyl)thiomorpholine |
90254-22-1 | 97% | 25g |
$1075.00 | 2024-05-20 | |
A2B Chem LLC | AI60412-5g |
4-(4-Nitrophenyl)thiomorpholine |
90254-22-1 | 97% | 5g |
$293.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748338-5g |
4-(4-Nitrophenyl)thiomorpholine |
90254-22-1 | 98% | 5g |
¥2667.00 | 2024-04-26 | |
Crysdot LLC | CD11021446-10g |
4-(4-Nitrophenyl)thiomorpholine |
90254-22-1 | 95+% | 10g |
$464 | 2024-07-19 |
4-(4-Nitrophenyl)thiomorpholine 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
4-(4-Nitrophenyl)thiomorpholineに関する追加情報
4-(4-Nitrophenyl)thiomorpholine (CAS No. 90254-22-1): A Versatile Chemical Intermediate for Modern Applications
4-(4-Nitrophenyl)thiomorpholine (CAS 90254-22-1) is a specialized organic compound gaining attention in pharmaceutical research and material science. This nitrophenyl-substituted thiomorpholine derivative exhibits unique electronic properties due to its nitro-aromatic moiety combined with a sulfur-containing heterocycle. Researchers are particularly interested in its potential as a pharmacophore building block and photoactive material precursor, especially in the development of novel drug candidates and organic electronic devices.
The molecular structure of 4-(4-Nitrophenyl)thiomorpholine features a thiomorpholine ring (a six-membered saturated ring containing one sulfur and one nitrogen atom) attached to a 4-nitrophenyl group. This combination creates interesting electronic effects that make the compound valuable for various applications. Current studies focus on its charge-transfer properties, which are crucial for developing organic semiconductors and nonlinear optical materials. The nitro group enhances the compound's electron-accepting capability, while the thiomorpholine moiety contributes to its solubility and biological compatibility.
In pharmaceutical research, 4-(4-Nitrophenyl)thiomorpholine 90254-22-1 serves as a key intermediate for synthesizing potential therapeutic agents. Its structural features make it particularly relevant in designing CNS-active compounds and enzyme inhibitors. Recent publications highlight its use in developing novel antimicrobial agents, addressing the growing concern about antibiotic resistance – a major global health challenge. The compound's nitroaromatic component allows for further chemical modifications, enabling medicinal chemists to create diverse drug-like molecules with optimized properties.
Material scientists are exploring 4-(4-Nitrophenyl)thiomorpholine CAS 90254-22-1 for advanced applications in organic electronics. Its electron-deficient aromatic system makes it suitable for creating n-type organic semiconductors, which are essential components in flexible electronics, OLED displays, and organic photovoltaic devices. The compound's ability to form stable charge-transfer complexes is particularly valuable in designing next-generation electronic materials for sustainable energy solutions.
The synthesis of 4-(4-Nitrophenyl)thiomorpholine typically involves the reaction between 4-nitrochlorobenzene and thiomorpholine under controlled conditions. Recent advancements in green chemistry approaches have improved the synthetic routes, reducing environmental impact while maintaining high yields. Analytical characterization of this compound includes HPLC analysis, mass spectrometry, and NMR spectroscopy, ensuring high purity for research applications.
From a commercial perspective, 90254-22-1 4-(4-Nitrophenyl)thiomorpholine is available from specialty chemical suppliers in various quantities, typically ranging from gram to kilogram scale. The global market for such fine chemicals is growing steadily, driven by increasing R&D activities in pharmaceutical and material science sectors. Quality control specifications usually require ≥98% purity, with strict limits on residual solvents and heavy metal content.
Handling 4-(4-Nitrophenyl)thiomorpholine CAS No. 90254-22-1 requires standard laboratory safety precautions. While not classified as highly hazardous, proper personal protective equipment should be used, including gloves and safety glasses. The compound should be stored in tightly sealed containers away from strong oxidizers and direct sunlight to maintain stability. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions.
Future research directions for 4-(4-Nitrophenyl)thiomorpholine include exploring its potential in catalysis and as a ligand in coordination chemistry. The compound's nitrogen-sulfur donor atoms make it interesting for forming metal complexes with potential applications in homogeneous catalysis and materials science. Additionally, its photophysical properties are being investigated for possible use in fluorescent probes and sensor applications.
For researchers working with 90254-22-1 4-(4-Nitrophenyl)thiomorpholine, proper analytical characterization is essential. Common techniques include reverse-phase HPLC for purity assessment, UV-Vis spectroscopy to study its electronic transitions, and differential scanning calorimetry (DSC) to determine its thermal properties. These analytical methods help ensure the compound meets the required specifications for specific applications.
The environmental fate of 4-(4-Nitrophenyl)thiomorpholine is an important consideration in its development and use. While specific ecotoxicological data may be limited for this particular compound, the nitroaromatic moiety suggests that proper waste disposal procedures should be followed. Researchers are encouraged to investigate biodegradation pathways and develop greener synthetic methods to minimize environmental impact.
In conclusion, 4-(4-Nitrophenyl)thiomorpholine (CAS 90254-22-1) represents an important chemical building block with diverse applications in medicinal chemistry and materials science. Its unique combination of nitroaromatic and heterocyclic features makes it valuable for creating novel pharmaceutical intermediates and functional materials. As research continues to uncover new applications, this compound is likely to play an increasingly important role in addressing current scientific and technological challenges.
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